Ethyl 3-(2,4-difluorophenyl)acrylate
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Overview
Description
Ethyl 3-(2,4-difluorophenyl)acrylate is an organic compound with the molecular formula C11H10F2O2 It is a derivative of acrylic acid, where the ethyl ester is substituted with a 2,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2,4-difluorophenyl)acrylate can be synthesized through the esterification of 3-(2,4-difluorophenyl)acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4-difluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(2,4-difluorophenyl)acrylic acid.
Reduction: Ethyl 3-(2,4-difluorophenyl)propanoate.
Substitution: Various substituted phenyl acrylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2,4-difluorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2,4-difluorophenyl)acrylate involves its interaction with various molecular targets. The presence of the difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,4-difluorophenyl)acrylate
- Ethyl 3-(3,4-difluorophenyl)acrylate
- Ethyl 3-(2,4-dichlorophenyl)acrylate
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for targeted research and applications.
Properties
CAS No. |
134672-68-7 |
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Molecular Formula |
C11H10F2O2 |
Molecular Weight |
212.19 g/mol |
IUPAC Name |
ethyl 3-(2,4-difluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3 |
InChI Key |
CIDYGTPEQJOLBL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)F)F |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)F)F |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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